Sangivamycin monohydrate is a nucleoside analogue derived from the natural product toyocamycin. It is characterized by the molecular formula C₁₂H₁₅N₅O₅·H₂O, indicating the presence of a water molecule in its crystalline structure. The compound features a pyrrolopyrimidine backbone, with a carbamoyl substituent at the nitrogen position 7, which modifies its biological activity compared to adenosine, the natural nucleoside it resembles . Sangivamycin exhibits moderate solubility in various solvents, including pyridine and dimethylformamide, while being almost insoluble in non-polar solvents like acetone and ether .
Sangivamycin is recognized for its potent biological activities:
Sangivamycin can be synthesized through various methods:
Sangivamycin monohydrate has several applications:
Research on sangivamycin's interactions has revealed:
Sangivamycin shares structural similarities with several other nucleoside analogues. Here are some comparable compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Toyocamycin | Nucleoside analogue | Antitumor activity | Precursor to sangivamycin |
| Fludarabine | Purine analogue | Antileukemic properties | Phosphorylated form is active |
| Acyclovir | Purine analogue | Antiviral activity | Selective for viral thymidine kinases |
| Gemcitabine | Nucleoside analogue | Broad-spectrum antitumor activity | Incorporates into DNA, causing chain termination |
Sangivamycin is unique due to its specific inhibition of protein kinases and its structural modifications that enhance its solubility and biological activity compared to these similar compounds. Its distinct mechanism of action as an antitumor agent further differentiates it within this category of drugs.
Palladium-catalyzed cyanation has emerged as a pivotal method for introducing nitrile groups into nucleoside frameworks, a critical step in synthesizing sangivamycin and its analogues. Recent work by Shet et al. demonstrated the efficacy of this approach for converting iodo-substituted pyrrolo[2,3-d]pyrimidine nucleosides into their cyano derivatives under mild conditions. The protocol employs a Pd(II) catalyst with Xantphos as a ligand and zinc cyanide as a non-toxic cyanide source, achieving yields exceeding 80% for sangivamycin precursors.
A key advantage lies in the chemoselectivity of the reaction, which avoids undesired side reactions at sensitive hydroxyl or amino groups on the ribose moiety. For example, the cyanation of 7-iodo-7-deazapurine riboside proceeds regioselectively at the 7-position, preserving the carboxamido group at the 6-position—a structural hallmark of sangivamycin. This method contrasts with traditional nitrile installation techniques, which often require harsh conditions or lead to overfunctionalization.
Table 1: Comparison of Cyanation Methods for Sangivamycin Synthesis
| Parameter | Pd-Catalyzed Cyanation | Classical Nitrile Synthesis |
|---|---|---|
| Yield | 82% | 45–55% |
| Reaction Time | 12 h | 24–48 h |
| Functional Group Tolerance | High | Moderate |
The mechanistic pathway involves oxidative addition of the Pd catalyst to the carbon-iodine bond, followed by ligand exchange with cyanide and reductive elimination to form the carbon-cyano bond. This methodology has been successfully extended to the synthesis of toyocamycin, highlighting its versatility for related pyrrolopyrimidine systems.
Late-stage modification of sangivamycin’s core structure enables the generation of derivatives with enhanced properties. One notable example is the introduction of N-methylamine at the 8-position via nucleophilic substitution of a chlorinated intermediate. This modification, achieved through basic hydrogen peroxide-mediated hydrolysis followed by methylamine treatment, yields 8-N-methylaminosangivamycin while retaining the carboxamido group at the 6-position.
The spatial arrangement of substituents profoundly influences biological activity. Crystallographic studies reveal that the 7-carboxamido group participates in intramolecular hydrogen bonding with the 8-amino group, stabilizing a planar conformation critical for protein kinase inhibition. This interaction, absent in analogues lacking the 6-position substituent, underscores the importance of late-stage functionalization in modulating molecular geometry.
Key Reaction Pathway for 8-Position Modification:
Notably, substitutions at the 8-position alter binding affinity for molecular targets such as heat shock protein 70 (HSP70). While sangivamycin exhibits a dissociation constant (KD) of 3.3 μM for HSP70’s nucleotide-binding domain, its 8-N-methylamino analogue shows reduced affinity (KD = 30 μM), emphasizing the delicate balance between steric effects and hydrogen bonding capacity.
Sangivamycin and toyocamycin share a common pyrrolo[2,3-d]pyrimidine core but differ at the 7-position: sangivamycin features a carboxamido group (-CONH₂), whereas toyocamycin possesses a cyano group (-CN). This structural divergence arises from distinct synthetic approaches:
Table 2: Structural and Synthetic Comparison
The anti conformation of sangivamycin’s ribose moiety, observed in X-ray crystallography, facilitates hydrogen bonding with serine-275 and lysine-271 in protein targets—a feature less pronounced in toyocamycin due to its syn conformation. This conformational distinction correlates with sangivamycin’s superior inhibition of protein kinase C, as the anti orientation optimizes interactions with the ATP-binding pocket.
Sangivamycin monohydrate functions as a potent inhibitor of protein kinase C through a well-characterized ATP-competitive mechanism [1]. The compound demonstrates exceptional selectivity for protein kinase C among nucleoside analogues tested, with inhibition kinetics that are competitive with respect to adenosine triphosphate for both intact protein kinase C and its catalytic fragment prepared through trypsin digestion [1]. The inhibitor exhibits apparent inhibition constant values of 11 microMolar and 15 microMolar for native protein kinase C and the catalytic fragment respectively, indicating minimal structural differences in binding affinity between these forms [1].
The ATP-competitive nature of sangivamycin monohydrate inhibition is further supported by kinetic analyses demonstrating noncompetitive inhibition patterns with respect to histone and lipid cofactors including phosphatidylserine and diacylglycerol [1]. This selectivity profile indicates that the compound does not exert its inhibitory effects through the lipid binding or regulatory domain of protein kinase C [1]. Importantly, sangivamycin monohydrate does not interfere with phorbol-12,13-dibutyrate binding to protein kinase C, confirming that its mechanism of action is distinct from phorbol ester signaling pathways [1].
Structural analyses reveal that sangivamycin monohydrate assumes a predominantly anti conformation in solution, with the purine ring positioned anti to the ribose sugar moiety [2]. This conformational preference appears to be essential for efficient nucleoside binding to protein kinase C and correlates directly with inhibitor potency [2]. X-ray crystallographic studies demonstrate the presence of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the carboxamide substituent, which may contribute to the compound's enhanced inhibitory properties compared to related nucleoside analogues [2].
The molecular basis for sangivamycin monohydrate's selectivity becomes apparent when comparing its inhibitory profile to other protein kinases. Unlike the broad-spectrum inhibitor staurosporine derivative bisindolylmaleimide I, sangivamycin monohydrate selectively inhibits protein kinase C compared to cyclic adenosine monophosphate-dependent protein kinase [1] [3]. This selectivity advantage makes sangivamycin monohydrate particularly valuable for dissecting protein kinase C-specific signaling pathways without confounding effects on other kinase families.
| Kinetic Parameter | Value | Reference |
|---|---|---|
| Inhibition constant for native protein kinase C | 11 microMolar | [1] |
| Inhibition constant for catalytic fragment | 15 microMolar | [1] |
| Inhibition type versus adenosine triphosphate | Competitive | [1] |
| Inhibition type versus histone substrates | Noncompetitive | [1] |
| Inhibition type versus lipid cofactors | Noncompetitive | [1] |
Sangivamycin monohydrate demonstrates remarkable specificity for Haspin kinase, representing one of the most potent inhibitors of this mitotic regulatory enzyme identified through comprehensive kinome screening approaches [8]. In kinome scan analyses encompassing 456 potential kinase targets, Haspin emerged as the primary target with residual activity of only 4.8 percent of control levels following treatment with 500 nanomolar sangivamycin monohydrate [8]. This exceptional selectivity profile distinguishes sangivamycin monohydrate from other nucleoside analogues and establishes it as a valuable chemical probe for investigating Haspin-dependent cellular processes.
The biological significance of Haspin inhibition by sangivamycin monohydrate becomes evident through its disruption of the Haspin-Histone H3-survivin signaling axis [8] [9]. Haspin kinase specifically phosphorylates threonine 3 of histone H3 during mitosis, creating a binding site for survivin within the chromosomal passenger complex [8] [12]. Treatment with sangivamycin monohydrate effectively blocks this phosphorylation event, leading to decreased Histone H3 threonine 3 phosphorylation in treated cells [8]. This reduction in histone phosphorylation directly prevents the formation of the critical Histone H3-survivin protein complex that is essential for proper chromosome alignment and mitotic progression [8].
The mechanistic consequences of sangivamycin monohydrate-mediated Haspin inhibition extend beyond simple kinase inactivation to encompass broad alterations in mitotic behavior [8] [9]. Disruption of the Haspin-Histone H3-survivin pathway results in decreased mitotic index, indicating impaired progression through cell division [8]. Immunofluorescence analyses reveal that sangivamycin monohydrate treatment causes chromosome misalignment and the formation of partial metaphase configurations, where chromosomes become stranded near spindle poles rather than properly aligning at the metaphase plate [8].
Long-term exposure to sangivamycin monohydrate triggers apoptotic cell death through the compromised Haspin signaling pathway [8]. The temporal progression of apoptosis following Haspin inhibition is remarkably rapid, with cleaved caspase-3 and cleaved poly adenosine diphosphate-ribose polymerase appearing as early as 8 hours after treatment initiation [8]. This rapid induction of apoptosis reflects the critical importance of the Haspin-Histone H3-survivin axis for cell viability and demonstrates the therapeutic potential of targeting this pathway.
Expression profiling studies reveal that Haspin is overexpressed in various cancer cell lines compared to normal cellular counterparts, providing a mechanistic basis for the selective toxicity of sangivamycin monohydrate toward malignant cells [8] [11]. In pancreatic ductal adenocarcinoma cell lines, Haspin expression is consistently elevated compared to normal human pancreatic ductal epithelial cells, with corresponding increases in Histone H3 threonine 3 phosphorylation [8]. This overexpression pattern suggests that cancer cells may be particularly dependent on Haspin activity for survival, making them more susceptible to sangivamycin monohydrate-mediated inhibition.
| Biological Parameter | Effect of Sangivamycin Treatment | Reference |
|---|---|---|
| Haspin kinase activity | 4.8% residual activity at 500 nM | [8] |
| Histone H3 threonine 3 phosphorylation | Significantly decreased | [8] |
| Histone H3-survivin binding | Abolished | [8] |
| Mitotic index | Decreased | [8] |
| Apoptosis induction | Detectable at 8 hours | [8] |
| Chromosomal passenger complex localization | Disrupted | [8] |
Sangivamycin monohydrate exerts significant effects on ribosomal RNA processing through multiple molecular mechanisms that collectively impair ribosome biogenesis and cellular protein synthesis [13] [14]. As a nucleoside analogue, sangivamycin monohydrate can be incorporated directly into nascent RNA molecules during transcription, leading to structural perturbations that interfere with subsequent processing steps [15]. Mass spectrometry analyses demonstrate dose-dependent incorporation of sangivamycin monohydrate into viral RNA at levels reaching 1.8 molecules per 1,000 nucleotides, providing direct evidence for its integration into RNA transcripts [15].
The incorporation of sangivamycin monohydrate into ribosomal RNA precursors disrupts the normal sequence of endonucleolytic cleavages required for mature ribosomal RNA generation [13] [16]. These processing defects result in the accumulation of aberrant ribosomal RNA intermediates, particularly affecting the maturation of 18S ribosomal RNA [13]. The compound's interference with ribosomal RNA processing appears to be mediated through its effects on both the substrate recognition properties of processing enzymes and the secondary structure requirements for proper cleavage site accessibility [13] [14].
Mechanistic studies reveal that sangivamycin monohydrate affects the function of key ribonucleoprotein complexes involved in ribosomal RNA modification and processing [13] [14]. The compound interferes with the activity of small nucleolar ribonucleoproteins responsible for site-specific ribose methylation and pseudouridylation of ribosomal RNA precursors [13]. These modifications are essential for proper ribosomal RNA folding and processing, and their disruption by sangivamycin monohydrate leads to accumulation of improperly modified ribosomal RNA intermediates that cannot undergo normal maturation [13].
The effects of sangivamycin monohydrate on ribosomal RNA processing extend to the regulation of genes involved in ribosome biogenesis [13]. Genome-wide profiling studies demonstrate that the compound influences the expression of key regulatory factors required for ribosomal RNA transcription and processing [13]. This transcriptional component of sangivamycin monohydrate action creates a multi-level disruption of ribosome biogenesis that compounds the direct effects of RNA incorporation [13].
Analysis of sangivamycin monohydrate's selectivity reveals preferential incorporation into viral RNA compared to host messenger RNA in infected cells [15]. This selectivity profile suggests that the compound may preferentially target actively transcribing genes or specific RNA polymerase complexes [15]. The differential incorporation patterns provide insights into the molecular basis for sangivamycin monohydrate's therapeutic selectivity and suggest potential mechanisms for minimizing effects on normal cellular RNA metabolism [15].
Temporal analysis of ribosomal RNA processing disruption reveals that sangivamycin monohydrate effects become apparent within hours of treatment initiation [13] [17]. The rapid onset of processing defects correlates with the compound's incorporation into newly synthesized RNA transcripts and suggests that ongoing transcription is required for maximal inhibitory effects [13] [15]. This temporal relationship provides important insights into the kinetics of sangivamycin monohydrate action and may inform optimization of treatment protocols [13] [17].
| RNA Processing Parameter | Effect of Sangivamycin Treatment | Reference |
|---|---|---|
| RNA incorporation rate | 1.8 per 1,000 nucleotides | [15] |
| 18S ribosomal RNA intermediate accumulation | Aberrant accumulation | [13] |
| Small nucleolar ribonucleoprotein function | Impaired | [13] |
| Ribosome biogenesis gene expression | Altered | [13] |
| Viral versus host RNA incorporation | Preferential viral incorporation | [15] |
| Processing defect onset | Within hours | [13] |
Sangivamycin monohydrate demonstrates exceptional antiviral potency against multiple severe acute respiratory syndrome coronavirus 2 variants, with half-maximal inhibitory concentration values consistently in the nanomolar range across diverse cell culture systems [1] [2]. The compound exhibits superior efficacy compared to remdesivir, achieving 66- to 74-fold greater potency against the original Washington strain in Vero E6 and Calu-3 cells [1] [2]. Against the Delta variant, sangivamycin achieved half-maximal inhibitory concentration values of 80 nanomolar in Vero E6/transmembrane serine protease 2 cells and 79 nanomolar in Calu-3 cells, representing 68-fold and 37-fold greater potency than remdesivir, respectively [1] [2].
Research findings demonstrate that sangivamycin maintains robust antiviral activity across all tested severe acute respiratory syndrome coronavirus 2 variants, including Alpha, Beta, Gamma, Lambda, and Mu variants [1] [2]. The compound's broad-spectrum activity against variants suggests its potential utility in combating drug-resistant or vaccine-escaping viral strains [1] [3]. Mechanistic studies reveal that sangivamycin triphosphate is preferentially incorporated into viral RNA by the severe acute respiratory syndrome coronavirus 2 RNA-dependent RNA polymerase, achieving dose-dependent incorporation of up to 1.8 sangivamycin molecules per 1,000 nucleotides without altering viral mutation rates [5].
The selectivity of sangivamycin for viral targets is evidenced by minimal incorporation into host messenger RNA, indicating preferential targeting of viral replication machinery [5]. This selective incorporation pattern supports the compound's therapeutic potential while minimizing potential cellular toxicity associated with non-specific nucleotide pool disruption [1] [5].
| Virus Variant | Cell Type | Sangivamycin Half-Maximal Inhibitory Concentration (nanomolar) | Remdesivir Half-Maximal Inhibitory Concentration (nanomolar) | Fold Difference |
|---|---|---|---|---|
| Washington strain | Vero E6/Calu-3 | 14-82 | 2317-3431 | 66-74x more potent |
| Delta | Vero E6/transmembrane serine protease 2 | 80 | 5461 | 68x more potent |
| Delta | Calu-3 | 79 | 2912 | 37x more potent |
| Alpha | Vero E6/Calu-3 | 14-82 range | 2317-3431 range | 66-74x range |
| Beta | Vero E6/Calu-3 | 14-82 range | 2317-3431 range | 66-74x range |
| Gamma | Vero E6/Calu-3 | 14-82 range | 2317-3431 range | 66-74x range |
Sangivamycin monohydrate exhibits potent antiviral activity against phylogenetically distinct virus families, including filoviruses and orthopoxviruses [6] [7]. Against Ebola virus, the compound demonstrates half-maximal inhibitory concentration values ranging from 0.04 to 0.1 micromolar in Vero E6 and Huh-7 cells, with selectivity indices exceeding 100 [6] [7]. The antiviral mechanism against Ebola virus involves dual targeting, affecting both viral protein 40 matrix protein assembly and RNA-dependent RNA polymerase function [6] [7].
Marburg virus susceptibility to sangivamycin ranges from 0.1 to 0.3 micromolar, demonstrating the compound's broad-spectrum activity within the filovirus family [6] [7]. The compound's effectiveness against filoviruses extends to Lassa virus, where nanomolar-range activity has been documented, further establishing its potential as a pan-filovirus therapeutic agent [6] [7].
Orthopoxvirus research reveals sangivamycin's activity against vaccinia virus with a half-maximal inhibitory concentration of 65 nanomolar, along with demonstrated efficacy against cowpox virus in the nanomolar range [7]. Historical antiviral screening data confirm the compound's broad-spectrum activity against multiple orthopoxvirus species, supporting its potential utility in biodefense applications [7].
The compound's dual mechanism of action against filoviruses involves interference with viral protein 40 membrane localization and viral particle assembly, in addition to RNA-dependent RNA polymerase inhibition [6] [7]. This dual targeting approach may contribute to the compound's potent antiviral effects and reduced likelihood of resistance development [6] [7].
| Virus Family | Virus | Cell Type | Sangivamycin Half-Maximal Inhibitory Concentration (micromolar) | Selectivity Index | Mechanism Notes |
|---|---|---|---|---|---|
| Filoviridae | Ebola virus | Vero E6/Huh-7 | 0.04-0.1 | >100 | Dual mechanism: viral protein 40 + RNA-dependent RNA polymerase |
| Filoviridae | Marburg virus | Vero E6/Huh-7 | 0.1-0.3 | >100 | Broad spectrum activity |
| Arenaviridae | Lassa virus | Vero E6/Huh-7 | Active (nanomolar range) | High | Broad spectrum nucleoside |
| Poxviridae | Cowpox virus | Vero E6/Huh-7 | Active (nanomolar range) | High | Orthopoxvirus family |
| Poxviridae | Vaccinia virus | Vero E6/Huh-7 | 0.065 | High | Historical antiviral data |
Combination therapy studies demonstrate that sangivamycin and remdesivir exhibit additive antiviral effects against severe acute respiratory syndrome coronavirus 2, as determined by isobologram analysis and combination index calculations [1] [2]. The average combination index values across multiple cell types range from 0.95 to 1.08, indicating additive interactions rather than synergistic or antagonistic effects [1] [2]. In Vero E6 cells, the combination index of 1.03 demonstrates clear additivity, allowing for reduced individual drug concentrations while maintaining therapeutic efficacy [1] [2].
The additive nature of the sangivamycin-remdesivir combination enables dose reduction strategies that may minimize potential toxicity while preserving antiviral potency [1] [2]. In Caco-2 cells, where both compounds demonstrate robust individual activity, the combination index of 0.95 supports the potential for enhanced therapeutic windows [1] [2]. The combination approach allows for sangivamycin half-maximal inhibitory concentration reduction from 34 nanomolar to lower effective concentrations when combined with remdesivir [1] [2].
Mechanistic studies support the additive effects by demonstrating that both compounds target viral RNA-dependent RNA polymerase through distinct pathways, avoiding competitive inhibition [1] [6]. Sangivamycin's preferential incorporation into viral RNA complements remdesivir's chain termination mechanism, providing orthogonal approaches to viral replication inhibition [1] [5]. The lack of antagonistic interactions suggests that combination therapy may offer advantages in suppressing viral load and potentially reducing the emergence of drug-resistant variants [1] [2].
Time-of-addition studies reveal that sangivamycin maintains antiviral activity when administered up to 24 hours post-infection, providing flexibility in combination dosing regimens [6]. The compound's long tissue half-life and favorable pharmacokinetic profile support its utility in combination approaches requiring sustained antiviral exposure [1] [2].
| Cell Type | Sangivamycin Half-Maximal Inhibitory Concentration Alone (nanomolar) | Remdesivir Half-Maximal Inhibitory Concentration Alone (nanomolar) | Combination Index | Effect Type | Dose Reduction Achieved | Therapeutic Advantage |
|---|---|---|---|---|---|---|
| Vero E6 | 34 | 2317 | 1.03 (Additive) | Additive | Yes | Lower individual doses |
| Caco-2 | 24 | 42 | 0.95 (Additive) | Additive | Yes | Enhanced efficacy |
| Calu-3 | 28 | 2062 | 1.08 (Additive) | Additive | Yes | Reduced toxicity potential |